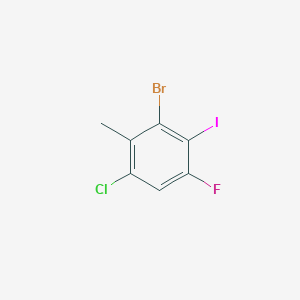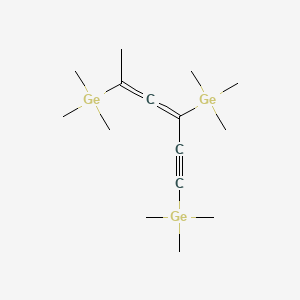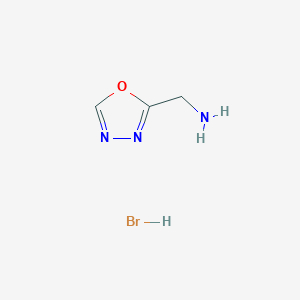
(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered aromatic heterocyclic compounds containing oxygen and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4-Oxadiazol-2-yl)methanamine hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
科学研究应用
作用机制
The mechanism of action of (1,3,4-Oxadiazol-2-yl)methanamine hydrobromide varies depending on its application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways, such as NF-κB, leading to cell cycle arrest and programmed cell death.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds also contain the oxadiazole ring but differ in the position of the nitrogen atoms.
1,3,4-Thiadiazole Derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its ability to inhibit specific enzymes and target cancer cell pathways makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C3H6BrN3O |
|---|---|
分子量 |
180.00 g/mol |
IUPAC 名称 |
1,3,4-oxadiazol-2-ylmethanamine;hydrobromide |
InChI |
InChI=1S/C3H5N3O.BrH/c4-1-3-6-5-2-7-3;/h2H,1,4H2;1H |
InChI 键 |
MCSLLZNSPOSCEF-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=C(O1)CN.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







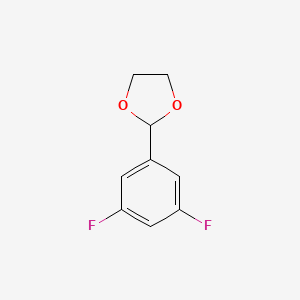

![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
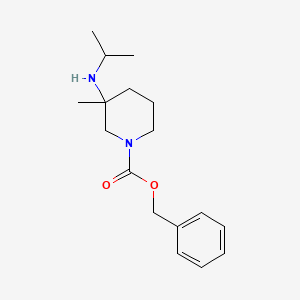
![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)
